molecular formula C10H8N2O2S B8571601 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide

2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide

Cat. No.: B8571601
M. Wt: 220.25 g/mol
InChI Key: DZEZSACZQBSQBG-UHFFFAOYSA-N
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Description

2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a hydroxyphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the introduction of the carboxamide group through amidation reactions. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds also feature a hydroxy group and a heterocyclic ring, but with a different core structure.

    2-(4-Hydroxyphenyl)benzothiazole: Similar in having a hydroxyphenyl group attached to a thiazole ring but lacks the carboxamide group.

Uniqueness

2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide is unique due to the presence of both the hydroxyphenyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets and makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H8N2O2S/c11-9(14)8-5-15-10(12-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,14)

InChI Key

DZEZSACZQBSQBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (0.835 g, 3.77 mmol) was dissolved in 20 ml of dry tetrahydrofuran and cooled to 0° C. (Chloromethylene)dimethylammonium chloride (0.58 g, 4.53 mmol) was added in one portion. The mixture was stirred at 0° C. for 5 h. 28% Ammonium hydroxide aqueous solution (5 ml) was added, and the reaction mixture was stirred for 15 h at the room temperature. The organic solvent was removed in vacuo and the residue was partitioned between ethyl acetate and saturated sodium carbonate solution. The organic layer was separated and the aqueous phase was extracted twice with ethyl acetate. The combined extracts were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography (0 to 10% methanol in dichloromethane) to give the title compound as beige solid.
Quantity
0.835 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

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